Calxgluk

Description

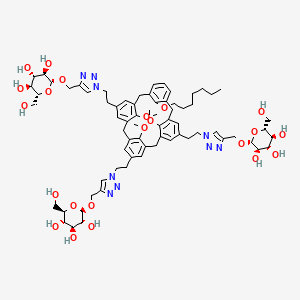

This compound is a highly functionalized macrocyclic structure comprising a tetrabenzenacyclooctaphane core decorated with three 1,2,3-triazole linkages, heptyloxy chains, and trimethoxy substituents. Each triazole is further connected via methylene-oxygen bridges to tetrahydro-2H-pyran-3,4,5-triol units, which are derivatives of glucose. The synthesis likely employs click chemistry (azide-alkyne cycloaddition) for triazole formation , with subsequent functionalization steps to attach the heptyloxy and pyran-triol moieties. Such architectures are designed for applications in host-guest chemistry or targeted drug delivery, leveraging the macrocycle's cavity for molecular encapsulation and the hydrophilic pyran-triol groups for aqueous solubility .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[1-[2-[25-heptoxy-26,27,28-trimethoxy-11,17-bis[2-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]triazol-1-yl]ethyl]-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]ethyl]triazol-4-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H95N9O22/c1-5-6-7-8-9-19-96-68-42-11-10-12-43(68)27-45-21-40(14-17-79-31-51(73-76-79)37-98-70-63(91)60(88)57(85)54(34-82)101-70)23-47(66(45)94-3)29-49-25-41(15-18-80-32-52(74-77-80)38-99-71-64(92)61(89)58(86)55(35-83)102-71)24-48(67(49)95-4)28-46-22-39(20-44(26-42)65(46)93-2)13-16-78-30-50(72-75-78)36-97-69-62(90)59(87)56(84)53(33-81)100-69/h10-12,20-25,30-32,53-64,69-71,81-92H,5-9,13-19,26-29,33-38H2,1-4H3/t53-,54-,55-,56-,57-,58-,59+,60+,61+,62-,63-,64-,69-,70-,71-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWCBCRAFDAWJU-DEQIKSRMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=C2CC3=C(C(=CC(=C3)CCN4C=C(N=N4)COC5C(C(C(C(O5)CO)O)O)O)CC6=C(C(=CC(=C6)CCN7C=C(N=N7)COC8C(C(C(C(O8)CO)O)O)O)CC9=CC(=CC(=C9OC)CC1=CC=C2)CCN1C=C(N=N1)COC1C(C(C(C(O1)CO)O)O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCOC1=C2CC3=C(C(=CC(=C3)CCN4C=C(N=N4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CC6=C(C(=CC(=C6)CCN7C=C(N=N7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)CC9=CC(=CC(=C9OC)CC1=CC=C2)CCN1C=C(N=N1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H95N9O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CALXGLUK implique plusieurs étapes, en commençant par la préparation du cœur calixarène. Le cœur calixarène est fonctionnalisé avec des groupes glucopyrannosyle par le biais d'une série de liaisons triazole. Les conditions de réaction impliquent généralement l'utilisation de la cycloaddition azide-alcyne catalysée par le cuivre(I) (CuAAC) pour former les cycles triazole. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour atteindre une pureté supérieure à 95% .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité de produit constante. Le produit final est généralement fourni sous forme de poudre et est utilisé dans des solutions aqueuses ou des tampons .

Analyse Des Réactions Chimiques

Types de réactions

CALXGLUK subit principalement des réactions de solubilisation avec les protéines membranaires. Il ne participe pas aux réactions chimiques typiques telles que l'oxydation, la réduction ou la substitution en raison de sa structure stable. Il peut former des micelles en solutions aqueuses, ce qui est crucial pour sa fonction de détergent .

Réactifs et conditions courants

Le processus de solubilisation implique l'utilisation de solutions aqueuses ou de tampons. This compound est soluble dans l'eau, le méthanol et le diméthylsulfoxyde (DMSO). La concentration micellaire critique (CMC) de this compound est de 0,025 mM, ce qui correspond à la concentration à laquelle il forme des micelles .

Principaux produits formés

Le principal produit formé par la réaction de solubilisation est le complexe protéine-détergent. Ce complexe stabilise les protéines membranaires dans leurs états natifs et fonctionnels, permettant des études biochimiques et structurales supplémentaires .

Applications De Recherche Scientifique

Mécanisme d'action

This compound exerce ses effets en formant des micelles qui encapsulent les protéines membranaires. Sa nature non ionique et la présence de groupes glucose polaires lui permettent d'interagir avec les régions hydrophobes des protéines membranaires, les stabilisant en solutions aqueuses. Cette interaction préserve la structure native et la fonction des protéines, les rendant appropriées pour une analyse plus approfondie.

Mécanisme D'action

CALXGLUK exerts its effects by forming micelles that encapsulate membrane proteins. The non-ionic nature and the presence of polar glucose groups allow it to interact with the hydrophobic regions of membrane proteins, stabilizing them in aqueous solutions. This interaction preserves the native structure and function of the proteins, making them suitable for further analysis .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Macrocyclic vs. Linear Structures : The target compound’s macrocyclic core provides a preorganized cavity for guest binding, unlike linear triazole-fluorinated compounds, which lack this property . Cyclodextrins also exhibit encapsulation but rely on hydroxyl-rich cavities rather than aromatic π-systems .

Substituent Effects : The heptyloxy chains enhance lipophilicity compared to cyclodextrins, improving membrane permeability but reducing aqueous solubility relative to purely hydroxylated systems . Trimethoxy groups (shared with Combretastatin analogues) may confer stability against enzymatic degradation .

Triazole Linkages : These impart rigidity and stability compared to ester or ether linkages in analogues like compound 2 from . Click chemistry-derived triazoles are also bioorthogonal, enabling modular synthesis .

Physicochemical Properties

Table 2: Solubility and Stability Data

| Compound | Aqueous Solubility (mg/mL) | LogP | Thermal Stability (°C) | Photostability (UV exposure) |

|---|---|---|---|---|

| Target Compound | 0.5–1.0 (DMSO-assisted) | ~4.2 | >200 | Moderate |

| Cyclodextrin (β-form) | 18.5 | -13.0 | 260 (decomp.) | High |

| Combretastatin A-4 | <0.1 | 3.8 | 150 | Low |

| Ru(bpy)₃²⁺ | 25 (in H₂O) | -2.1 | Stable to 300 | High (photocatalytic) |

- Solubility : The target compound’s pyran-triol units improve water solubility compared to Combretastatin analogues but remain less soluble than cyclodextrins due to the hydrophobic heptyloxy chains .

- Stability : Triazole linkages confer higher thermal stability than Combretastatin’s stilbene core, which isomerizes under heat/light .

Host-Guest Interactions:

- The tetrabenzenacyclooctaphane cavity (~8–10 Å diameter) is smaller than β-cyclodextrin (~6.0–6.5 Å depth, 7.8 Å diameter) but more tunable via substituent modification . This allows selective binding of planar aromatic guests (e.g., doxorubicin) over cyclodextrin’s preference for hydrophobic aliphatic molecules.

Catalytic and Redox Activity:

- Unlike Ru(bpy)₃²⁺, the target compound lacks transition metals, precluding photoredox activity. However, its pyran-triol groups may participate in hydrogen bonding, mimicking enzyme active sites .

Activité Biologique

The compound identified as (2R,2'R,2''R,3S,3'S,3''S,4S,4'S,4''S,5R,5'R,5''R,6R,6'R,6''R)-6,6',6''-(((((72-(heptyloxy)-12,32,52-trimethoxy-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-15,35,55-triyl)tris(ethane-2,1-diyl))tris(1H-1,2,3-triazole-1,4-diyl))tris(methylene))tris(oxy))tris(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) is a complex macrocyclic compound with potential biological activities. This article aims to explore its biological activity based on existing research findings and case studies.

Structural Overview

The compound features a tetrabenzenacyclooctaphane core with multiple functional groups that may contribute to its biological properties. Its structure includes:

- Heptyloxy groups : Potentially enhancing lipophilicity and cellular permeability.

- Trimethoxy groups : May provide antioxidant properties.

- Triazole linkages : Known for their biological activity including antimicrobial effects.

- Hydroxymethyl tetrahydropyran moieties : Could play a role in enhancing solubility and biological interactions.

Antioxidant Activity

Research indicates that compounds similar to the one demonstrate significant antioxidant activity. For instance:

- The antioxidant capacity was evaluated using the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Compounds with similar structural motifs exhibited TEAC values exceeding 1.0 relative to Trolox . This suggests that the compound may effectively scavenge free radicals.

Antimicrobial Properties

The compound's potential antimicrobial activity can be inferred from studies on related macrocyclic compounds. For example:

- Calixarene derivatives have shown promising antibacterial effects against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 1.6 to 3.1 μg/ml . The mechanism is believed to involve electrostatic interactions with bacterial membranes.

Study 1: Antioxidant Efficacy of Macrocyclic Compounds

A study focusing on pyrogallol derivatives demonstrated that structural variations significantly influence antioxidant activity. The incorporation of additional hydroxyl groups improved reactivity against oxidative stress markers . This aligns with the hypothesis that the complex structure of our target compound could enhance its antioxidant properties.

Study 2: Antimicrobial Activity

Another investigation into calixarene derivatives revealed their ability to interact with lipoteichoic acid on bacterial surfaces. This interaction was concentration-dependent and highlighted the importance of cationic groups in enhancing antimicrobial efficacy . Given the structural similarities of our compound to these derivatives, it is plausible that it may exhibit similar properties.

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antioxidant | High radical scavenging potential indicated by TEAC assays. |

| Antimicrobial | Potential effectiveness against Gram-positive bacteria through membrane interaction. |

Q & A

Q. How to align the study of this compound with emerging paradigms in supramolecular catalysis?

Q. What conceptual frameworks address the compound’s potential in drug delivery systems?

- Methodological Answer : Apply nanocarrier theories (e.g., EPR effect) to evaluate passive targeting. Use fluorescence anisotropy to assess binding to serum proteins. Compare with PEGylated analogs to quantify stealth properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.